6-(Methylamino)picolinic acid
Overview
Description
6-(Methylamino)picolinic acid is a chemical compound characterized by the presence of a methylamino group attached to the picolinic acid structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with picolinic acid as the starting material.
Methylation Reaction: The picolinic acid undergoes a methylation reaction, where a methyl group is introduced to the nitrogen atom in the pyridine ring. This can be achieved using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly at the methylamino group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of picolinic acid.
Reduction Products: Reduced forms of the pyridine ring or other functional groups.
Substitution Products: Different derivatives resulting from the substitution at the methylamino group.
Scientific Research Applications
6-(Methylamino)picolinic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(Methylamino)picolinic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Picolinic Acid: The parent compound without the methylamino group.
N-Methylpicolinamide: A related compound where the carboxylic acid group is converted to an amide.
6-Methylpicolinic Acid: A structural isomer with the methyl group at a different position on the pyridine ring.
Properties
IUPAC Name |
6-(methylamino)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUQPVEPTWNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250806-91-7 | |
Record name | 6-(methylamino)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.